N2-Acetyl Acyclovir Methyl Acetate

Regioselective deprotection Acyclovir prodrug synthesis Synthetic intermediate

N2,O-Diprotected acyclovir intermediate enabling regioselective N9-alkylation without side reactions. Its enhanced solubility in organic solvents supports anhydrous, homogeneous reaction conditions unattainable with unprotected acyclovir. Serves as USP Valacyclovir Related Compound C, providing a unique, structurally defined marker for impurity profiling, ANDA submissions, and QC validation. The single common precursor for divergent synthesis of multiple acyclovir derivatives. Essential for pharmaceutical R&D and quality control labs requiring regulatory-grade reference standards.

Molecular Formula C₁₃H₁₇N₅O₆
Molecular Weight 339.3
Cat. No. B1161807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Acetyl Acyclovir Methyl Acetate
Synonyms(2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl Acetate
Molecular FormulaC₁₃H₁₇N₅O₆
Molecular Weight339.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Acetyl Acyclovir Methyl Acetate: A Protected Acyclovir Intermediate for Antiviral API Synthesis


N2-Acetyl Acyclovir Methyl Acetate (CAS 142963-69-7, molecular formula C₁₃H₁₇N₅O₆, MW 339.3) is a doubly protected synthetic intermediate used in the preparation of acyclovir, an orally active acyclic nucleoside antiviral agent with inhibitory activity against several herpes viruses [1]. The compound features acetyl protection at the N2 position of the guanine moiety and an acetate ester at the terminal hydroxyl of the acyclic side chain, yielding a fully protected derivative with enhanced organic solubility relative to unprotected acyclovir [2]. It serves as a key precursor in convergent synthetic routes to acyclovir and is also recognized as Valacyclovir Related Compound C (USP reference standard designation), making it relevant for both active pharmaceutical ingredient (API) manufacturing and pharmaceutical impurity profiling .

Why N2-Acetyl Acyclovir Methyl Acetate Cannot Be Replaced by Unprotected Acyclovir or Alternative Intermediates


Generic substitution of N2-Acetyl Acyclovir Methyl Acetate with unprotected acyclovir or other acyclovir derivatives is not viable due to fundamental differences in synthetic utility and analytical specificity. Unprotected acyclovir possesses a free N2 amine and terminal hydroxyl group that are incompatible with many acylation, alkylation, and coupling reactions required in convergent synthesis [1]. The N2-acetyl and O-acetate protecting groups confer enhanced solubility in organic solvents (slightly soluble in DMSO and heated methanol), enabling homogeneous reaction conditions that are not achievable with the more polar, unprotected acyclovir scaffold . Furthermore, as a USP-designated reference standard for valacyclovir impurity profiling, this compound provides a structurally defined marker that cannot be replaced by generic acyclovir or other related compounds for regulatory compliance purposes [2]. These distinguishing features establish its unique and non-substitutable role in both synthetic and analytical contexts.

N2-Acetyl Acyclovir Methyl Acetate: Quantified Performance Evidence for Scientific Selection


Regioselective Deacetylation Enables Divergent Access to N2-Acetylacyclovir and O-Acetylacyclovir

N2-Acetyl Acyclovir Methyl Acetate (N2,O-diacetylacyclovir) serves as a common precursor from which both N2-acetylacyclovir and O-acetylacyclovir can be selectively prepared via regioselective deacetylation [1]. In the Matsumoto et al. (1988) synthesis, the N2,O-diacetyl intermediate was subjected to controlled hydrolysis conditions to yield either the N2-acetyl derivative or the O-acetyl derivative as distinct products [1]. This divergent synthetic capability distinguishes N2-Acetyl Acyclovir Methyl Acetate from unprotected acyclovir, which lacks the orthogonal protecting groups required for such selective transformations.

Regioselective deprotection Acyclovir prodrug synthesis Synthetic intermediate

Structural Differentiation from Valacyclovir Prodrug Esters: Analytical Marker Specificity

N2-Acetyl Acyclovir Methyl Acetate (CAS 142963-69-7) is designated as Valacyclovir Related Compound C, an official USP reference standard used in pharmaceutical quality control [1]. Its molecular structure (C₁₃H₁₇N₅O₆, MW 339.3) differs fundamentally from the amino acid ester prodrug valacyclovir (C₁₃H₂₀N₆O₄, MW 324.34) and from acyclovir L-leucinate (C₁₄H₂₂N₆O₄·HCl, MW 374.82) . While valacyclovir and acyclovir L-leucinate are amino acid ester prodrugs designed for enhanced oral bioavailability, N2-Acetyl Acyclovir Methyl Acetate is an N2,O-diprotected synthetic intermediate with distinct chromatographic retention properties [1].

Pharmaceutical impurity profiling Reference standards USP compendial methods

Organic Solubility Advantage Over Unprotected Acyclovir

N2-Acetyl Acyclovir Methyl Acetate exhibits measurable solubility in organic solvents including DMSO (slightly soluble) and methanol (slightly soluble with heating) . In contrast, unprotected acyclovir is characterized by poor organic solubility and is typically dissolved in DMSO only with significant heating and sonication [1]. The dual acetyl protection of the target compound reduces polarity (MW 339.3, C₁₃H₁₇N₅O₆) compared to the highly polar unprotected acyclovir (MW 225.2, C₈H₁₁N₅O₃), which contains free amine and hydroxyl functionalities that limit its utility in anhydrous organic reactions.

Solubility enhancement Protected intermediates Synthetic process chemistry

Synthetic Route Advantage: Protected Intermediate Enables Economical Guanine-Based Synthesis

The Matsumoto et al. (1988) synthesis of acyclovir proceeds via N2,O-diacetylacyclovir (N2-Acetyl Acyclovir Methyl Acetate) as the key protected intermediate, enabling the use of guanine as the starting material [1]. This route avoids the more expensive and less readily available guanosine-based approaches. The protected diacetyl intermediate facilitates regioselective N9-alkylation of the guanine core while preventing competing reactions at the N2 and O6 positions [1]. Alternative synthetic routes that employ unprotected acyclovir or mono-protected derivatives may require additional protection/deprotection steps, potentially reducing overall yield and increasing process complexity [1].

Acyclovir synthesis Guanine alkylation Process economics

Comparative Molecular Weight Profile Distinguishes from Amino Acid Ester Prodrugs

The molecular weight of N2-Acetyl Acyclovir Methyl Acetate (339.3 g/mol) provides a clear mass spectrometric distinction from related acyclovir derivatives and prodrugs. Valacyclovir (L-valyl ester) has a molecular weight of 324.34 g/mol, while acyclovir L-leucinate (as hydrochloride salt) has a molecular weight of 374.82 g/mol . This differential mass profile enables unambiguous identification and quantification in LC-MS and GC-MS analytical workflows, particularly in methods designed for valacyclovir impurity profiling where multiple structurally related compounds may co-elute .

Mass spectrometry Chromatographic separation Impurity identification

N2-Acetylacyclovir Prodrug: Divergent Bioactivation Pathway vs Valacyclovir

N2-Acetyl Acyclovir Methyl Acetate is the fully protected precursor to N2-acetylacyclovir (CAS 110104-37-5), a distinct class of acyclovir prodrug that differs mechanistically from the amino acid ester prodrugs such as valacyclovir [1]. While valacyclovir undergoes enzymatic hydrolysis by intestinal and hepatic esterases to release acyclovir (achieving 3-5× higher oral bioavailability compared to acyclovir in humans [2]), N2-acetylacyclovir requires N-deacetylation for bioactivation—a pathway mediated by different enzymatic systems . This divergent activation mechanism may offer distinct pharmacokinetic profiles, though direct comparative bioavailability data between N2-acetylacyclovir and valacyclovir is not available in the primary literature.

Acyclovir prodrugs Bioactivation N2-acetyl derivatives

High-Value Applications of N2-Acetyl Acyclovir Methyl Acetate in Research and Industrial Settings


Convergent Synthesis of Acyclovir API via Protected Guanine Intermediates

N2-Acetyl Acyclovir Methyl Acetate serves as the key N2,O-diprotected intermediate in guanine-based synthetic routes to acyclovir . Its dual protection strategy enables regioselective N9-alkylation while preserving the guanine core from undesired side reactions. The enhanced organic solubility of this protected intermediate facilitates anhydrous reaction conditions that are incompatible with unprotected acyclovir . Following alkylation, regioselective deacetylation yields either N2-acetylacyclovir or O-acetylacyclovir, providing divergent access to multiple acyclovir derivatives from a single common precursor .

Pharmaceutical Reference Standard for Valacyclovir Impurity Profiling

As a USP-designated reference standard (Valacyclovir Related Compound C), N2-Acetyl Acyclovir Methyl Acetate is essential for pharmaceutical quality control, method development, and regulatory compliance in valacyclovir API and finished dosage form manufacturing . Its distinct molecular weight (339.3 g/mol) and chromatographic retention properties enable unambiguous identification and quantification in HPLC and LC-MS impurity profiling methods . The compound is routinely employed for analytical method validation (AMV) and quality control applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of valacyclovir .

Preparation of N2-Acetylacyclovir Prodrug for Pharmacokinetic Studies

Controlled deprotection of N2-Acetyl Acyclovir Methyl Acetate yields N2-acetylacyclovir (CAS 110104-37-5), an acyclovir prodrug that undergoes bioactivation via N-deacetylation rather than the esterase-mediated pathway characteristic of valacyclovir . This divergent activation mechanism makes N2-acetylacyclovir a valuable tool compound for investigating alternative prodrug strategies, studying structure-activity relationships of acyclovir derivatives, and comparing bioactivation pathways in antiviral drug discovery . Researchers may employ this compound in preclinical studies to evaluate tissue-specific deacetylase activity or to develop novel acyclovir formulations with distinct pharmacokinetic profiles .

Quote Request

Request a Quote for N2-Acetyl Acyclovir Methyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.